![molecular formula C9H5NO2 B12896938 Furo[3,4-g][1,3]benzoxazole CAS No. 214489-59-5](/img/structure/B12896938.png)
Furo[3,4-g][1,3]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobenzofuro[5,4-d]oxazole is a heterocyclic compound that features a fused ring system consisting of a benzene ring, a furan ring, and an oxazole ring. This unique structure imparts distinct chemical and physical properties, making it an interesting subject of study in various fields of chemistry and pharmacology. The compound is known for its potential biological activities and has been explored for its applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isobenzofuro[5,4-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cycloisomerization of α,β-acetylenic oximes in the presence of a catalyst such as gold(III) chloride (AuCl₃), which leads to the formation of substituted isoxazoles . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by intramolecular cyclization mediated by copper(I) chloride (CuCl) .
Industrial Production Methods
Industrial production of isobenzofuro[5,4-d]oxazole may involve scalable synthetic routes that ensure high yields and purity. The use of magnetically recoverable catalysts, such as copper ferrite nanocomposites, has been reported to facilitate the efficient synthesis of oxazole derivatives . These catalysts offer the advantage of easy separation from the reaction mixture, making the process more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Isobenzofuro[5,4-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic molecules.
Wirkmechanismus
The mechanism of action of isobenzofuro[5,4-d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Isobenzofuro[5,4-d]oxazole can be compared with other similar heterocyclic compounds, such as:
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Isoxazole: Features a five-membered ring with one oxygen and one nitrogen atom.
Oxadiazole: Contains a five-membered ring with two nitrogen atoms and one oxygen atom.
The uniqueness of isobenzofuro[5,4-d]oxazole lies in its fused ring system, which combines the properties of benzene, furan, and oxazole rings, offering a distinct set of chemical and biological activities.
Eigenschaften
CAS-Nummer |
214489-59-5 |
|---|---|
Molekularformel |
C9H5NO2 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
furo[3,4-g][1,3]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-9(12-5-10-8)7-4-11-3-6(1)7/h1-5H |
InChI-Schlüssel |
UPAJEXVBTBRWGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=COC=C31)OC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)
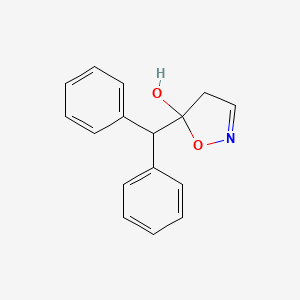


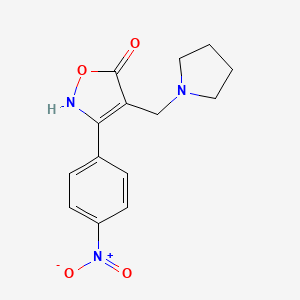
![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)


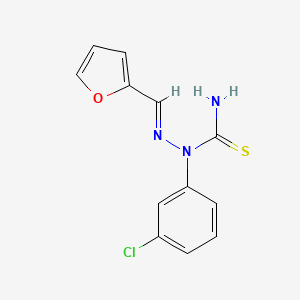
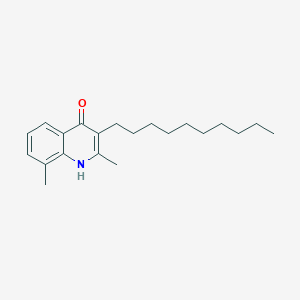
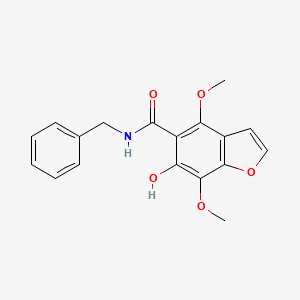
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)

